molecular formula C20H22ClN3O B3037113 4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine CAS No. 439108-21-1

4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine

Cat. No.: B3037113
CAS No.: 439108-21-1
M. Wt: 355.9 g/mol
InChI Key: OJLRJNGOQDIRQI-UHFFFAOYSA-N
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Description

4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group and a dimethylmorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine typically involves the condensation of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which has been shown to yield high purity products efficiently . The reaction conditions often include the use of solvents such as toluene and catalysts like I2 and TBHP to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine apart is its unique combination of substituents, which confer specific chemical and biological properties. The presence of the chloro group and the dimethylmorpholine moiety enhances its reactivity and potential as a versatile compound in various applications.

Properties

IUPAC Name

4-[(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O/c1-14-10-23(11-15(2)25-14)13-18-20(16-6-4-3-5-7-16)22-19-9-8-17(21)12-24(18)19/h3-9,12,14-15H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLRJNGOQDIRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137436
Record name 6-Chloro-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439108-21-1
Record name 6-Chloro-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-phenylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439108-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine
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